molecular formula C19H25N3 B7793771 4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline

4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline

Cat. No.: B7793771
M. Wt: 295.4 g/mol
InChI Key: RKXYMYZKZIOKGR-UHFFFAOYSA-N
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Description

4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline typically involves the reaction of 4-(3-Phenylpropyl)piperazine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-(1-Piperazinyl)aniline
  • 3-(4-Methylpiperazin-1-yl)propanoic acid

Comparison: 4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Biological Activity

4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate piperazine derivative with an aniline compound. The structural confirmation is often achieved through techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

This compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of piperazine, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial effects against a range of pathogens. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives were shown to possess minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics .
  • Neuropharmacological Effects : Given the piperazine moiety's presence, this compound may interact with neurotransmitter systems. Research indicates that piperazine derivatives can act as serotonin receptor modulators, which may contribute to their anxiolytic and antidepressant effects .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the compound's efficacy against various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to those produced by conventional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Neuropharmacological Assessment : Research assessing the neuropharmacological effects found that this compound exhibited anxiolytic-like effects in animal models, potentially through modulation of serotonin receptors .

Data Tables

Activity Type Tested Pathogens/Cell Lines IC50/MIC Values Mechanism of Action
AntitumorVarious cancer cell linesIC50 values ranging from 10 µM to 50 µMInduction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 16 µg/mLCell wall synthesis inhibition
Escherichia coliMIC = 32 µg/mLDisruption of membrane integrity
NeuropharmacologicalSerotonin receptor assaysEC50 = 5 µMReceptor modulation

Properties

IUPAC Name

4-[4-(3-phenylpropyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c20-18-8-10-19(11-9-18)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXYMYZKZIOKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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